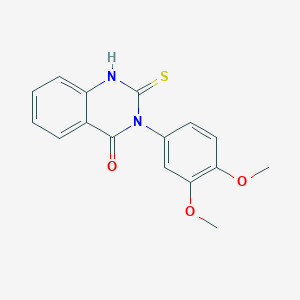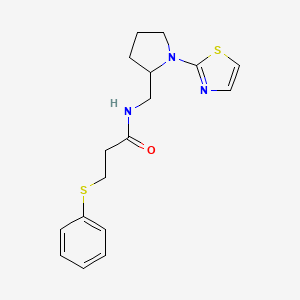![molecular formula C17H18N4O3S2 B2583006 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251658-30-6](/img/structure/B2583006.png)
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound known for its complex molecular structure. It incorporates elements of isothiazole and pyrimidine, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multistep procedures. The starting materials may include isopropylamine, thiourea, and various substituted phenyl derivatives. The key steps often include:
Condensation reactions: : Formation of the isothiazole ring.
Cyclization reactions: : Construction of the pyrimidine core.
Acylation processes: : Incorporation of the acetamide functionality.
Industrial Production Methods
Industrial-scale production may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, solvent selection, and catalysts are employed to streamline the process.
化学反応の分析
Types of Reactions
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo several types of reactions, including:
Oxidation: : Involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : With electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
Reaction outcomes can lead to various derivatives, such as hydroxylated, methylated, or halogenated products, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, potentially used in materials science and nanotechnology.
Biology
Biologically, it may act as a ligand for studying enzyme interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, its derivatives might exhibit pharmaceutical properties, such as antimicrobial or anticancer activities.
Industry
Industrial applications could include its use as a precursor in the synthesis of advanced materials or specialty chemicals.
作用機序
The compound's mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors. Its isothiazole and pyrimidine rings can engage in binding interactions, altering biological pathways and eliciting therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
2-(5,7-Dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenylacetamide
2-(6-Methyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenylacetamide
Highlighting Uniqueness
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is distinguished by its specific isopropyl and methylthio substituents, enhancing its chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-10(2)21-16(23)15-13(9-26-19-15)20(17(21)24)8-14(22)18-11-5-4-6-12(7-11)25-3/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNZQRSUYWMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)

![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)




![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

